REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH2:10])=[O:4]>C(CC(OC)=O)#N>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][C:3](=[O:2])[CH2:5][C:9]#[N:10])=[O:4]
|
Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=CC1N
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(#N)CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
DISTILLATION
|
Details
|
excess methyl cyanoacetate was distilled off under vacuum
|
Type
|
CUSTOM
|
Details
|
sonicated briefly
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed by cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC=CC1NC(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |